molecular formula C18H27N3O3 B7920138 (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920138
M. Wt: 333.4 g/mol
InChI Key: SUBJWJLUZAOIBL-CVEARBPZSA-N
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Description

This compound (CAS 919108-51-3) is a chiral pyrrolidine derivative featuring a benzyl ester group and a methyl-amino-substituted (S)-2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₂₇N₃O₃, with a molecular weight of 333.43 g/mol . The stereochemical configuration (R)-pyrrolidine and (S)-amino acid side chain plays a critical role in its interactions with biological targets, particularly in peptidomimetic applications . Parchem Chemicals lists its purity at ≥96%, with synonyms including "(R)-Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate" .

Properties

IUPAC Name

benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBJWJLUZAOIBL-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups to prevent unwanted side reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Key analogs and their variations are summarized below:

Compound Name Molecular Formula Substituent Variations Stereochemistry Molecular Weight (g/mol) CAS Number Source
Target Compound (R-configuration) C₁₈H₂₇N₃O₃ Methyl-amino, benzyl ester (R)-pyrrolidine 333.43 919108-51-3
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₈H₂₇N₃O₃ Methyl-amino, benzyl ester (S)-pyrrolidine 333.43 1353960-74-3
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₂₀H₃₁N₃O₃ Ethyl-amino (vs. methyl), methylene linker (S)-pyrrolidine 361.48 1354026-32-6
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₂₀H₂₉N₃O₃ Cyclohexyl backbone (vs. pyrrolidine) Undisclosed 359.47

Key Observations :

  • Stereochemistry : The (R)-pyrrolidine configuration in the target compound contrasts with the (S)-isomer in CAS 1353960-74-3, which may alter binding affinity or metabolic stability .
  • Backbone Modifications : Cyclohexyl-based analogs (e.g., ) replace the pyrrolidine ring, altering conformational flexibility and steric interactions.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Shifts

Evidence from Molecules (2014) compared NMR profiles of structurally related compounds (Figure 6, Table 2):

  • Regions A (positions 39–44) and B (positions 29–36) showed significant chemical shift differences in analogs with substituent variations, while other regions remained consistent .
  • For example, replacing methyl with ethyl groups in the amino side chain (as in ) would perturb electron density in Regions A/B, detectable via δH shifts of 0.2–0.5 ppm .
ADMET Predictions

A study in ADMET & DMPK (2018) noted that increased molecular weight (e.g., 361.48 g/mol in ethyl-substituted analogs) correlates with reduced solubility but improved membrane permeability . The target compound’s lower molecular weight (333.43 g/mol) may favor aqueous solubility, critical for in vivo bioavailability.

Biological Activity

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, often abbreviated as a complex compound, is a derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with multiple functional groups, including an amino acid moiety and a benzyl ester. Its structural complexity allows for diverse interactions with biological systems.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, conjugates formed by linking amino acids to small molecules have shown enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The zone of inhibition for these compounds ranged from 9 to 12 mm, comparable to conventional antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
Conjugate AE. coli10
Conjugate BS. aureus12
Conjugate CP. aeruginosa11

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies demonstrate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example, it showed significant inhibition against Ehrlich’s ascites carcinoma (EAC) cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent .

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes within the target cells. For instance, studies suggest that it may act as an antagonist at certain neuropeptide receptors, influencing pathways associated with pain and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of the compound were synthesized and tested for their antimicrobial efficacy. The results showed that modifications in the side chains significantly affected their activity. The most effective derivative exhibited a MIC (Minimum Inhibitory Concentration) value of 6 µg/mL against Candida albicans, demonstrating its potential for treating fungal infections .

Case Study 2: Cancer Cell Lines

Another study assessed the cytotoxic effects on different cancer cell lines, including breast and lung cancer models. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, with a notable increase in reactive oxygen species (ROS) production observed during treatment .

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